
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,6-dimethylphenyl group and a methylidene group
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 2,6-dimethylphenylamine with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,6-Dimethylphenyl isothiocyanate: Another compound with a 2,6-dimethylphenyl group, used in different applications.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A compound with a similar phenyl group but different core structure, leading to distinct properties.
Properties
CAS No. |
63233-86-3 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-8-5-4-6-9(2)12(8)14-11(15)7-10(3)13(14)16/h4-6H,3,7H2,1-2H3 |
InChI Key |
ZUCIVWOBQSAZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(=C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


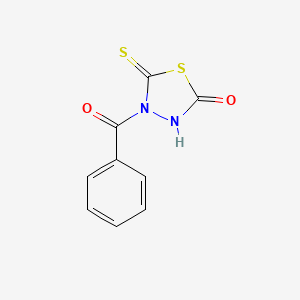

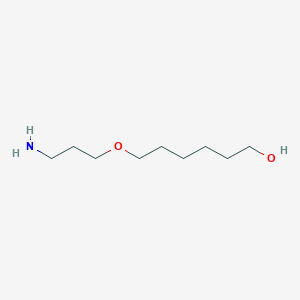
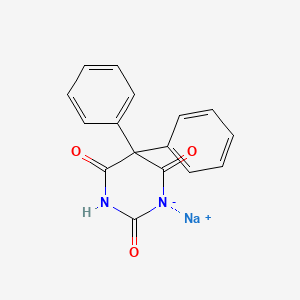
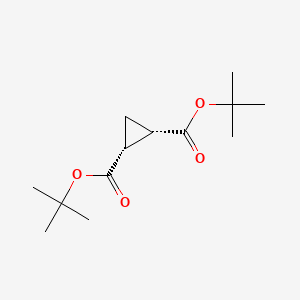
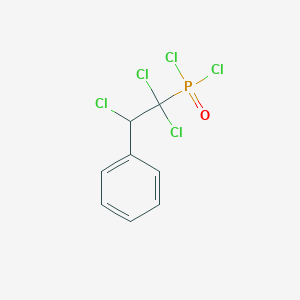
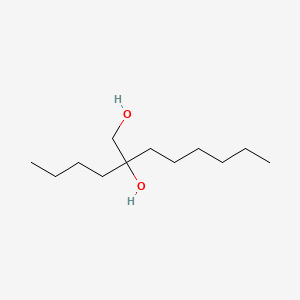
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
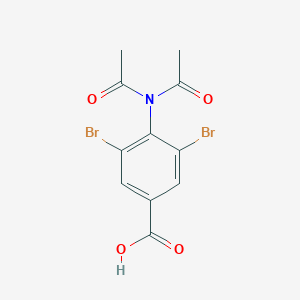
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
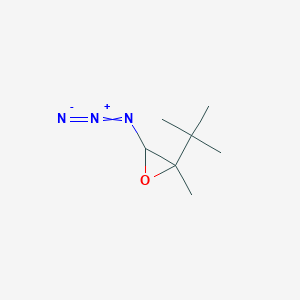
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
